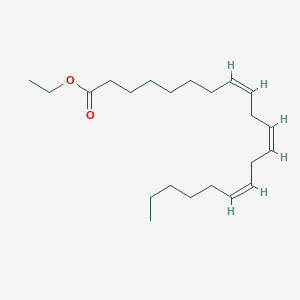

Ethyl dihomo-gamma-linolenate

Description

Properties

IUPAC Name |

ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXHWCQMUAZGAN-ORZIMQNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347985 |

Source

|

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55968-21-3 |

Source

|

| Record name | Ethyl dihomo-gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

biological functions of ethyl dihomo-gamma-linolenate

An In-Depth Technical Guide to the Biological Functions of Ethyl Dihomo-γ-Linolenate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) occupies a critical juncture in the metabolism of n-6 polyunsaturated fatty acids (PUFAs), positioning it as a key modulator of inflammation, cell proliferation, and various physiological processes. As the direct precursor to both anti-inflammatory 1-series prostaglandins and the pro-inflammatory arachidonic acid (ARA), the cellular balance of DGLA is a determining factor in biological outcomes. Ethyl dihomo-γ-linolenate (ethyl DGLA) serves as a stable pro-drug, enabling the targeted delivery and enrichment of DGLA within cellular membranes to therapeutically exploit its unique biological functions. This guide provides a comprehensive technical overview of the metabolism of ethyl DGLA, the intricate mechanisms of action of its derivatives, its multifaceted biological roles, and the experimental methodologies crucial for its investigation.

Introduction: The Centrality of Dihomo-γ-Linolenic Acid

Dihomo-γ-linolenic acid is a 20-carbon omega-6 fatty acid that, unlike its downstream metabolite arachidonic acid (ARA), is not widely available in the diet. It is primarily synthesized endogenously from γ-linolenic acid (GLA). The significance of DGLA lies in its pivotal position within the n-6 PUFA cascade, acting as a substrate for enzymatic pathways that produce potent, and often opposing, bioactive lipid mediators.[1][2][3]

The administration of DGLA as its ethyl ester, ethyl dihomo-γ-linolenate, provides a chemically stable and bioavailable means to elevate systemic and tissue-specific DGLA concentrations.[3][4][5] This strategy allows researchers and clinicians to bypass the rate-limiting enzymatic steps in its synthesis and directly modulate the DGLA/ARA ratio—a critical determinant of the cellular inflammatory tone.[1][2] This guide delves into the core biological functions that arise from the strategic enrichment of cellular DGLA pools.

Metabolic Fate of Ethyl Dihomo-γ-Linolenate

Upon oral administration, ethyl DGLA is hydrolyzed by lipases into ethanol and free DGLA. The liberated DGLA is then absorbed and incorporated into cellular phospholipids, primarily within the sn-2 position, becoming part of the membrane lipid pool.[5][6] From the cell membrane, phospholipase A₂ releases DGLA into the cytosol, where it is subject to three primary metabolic fates:

-

Conversion to Anti-inflammatory Eicosanoids: DGLA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory mediators.

-

Conversion to Arachidonic Acid (ARA): The enzyme Δ5-desaturase (delta-5-desaturase), encoded by the FADS1 gene, converts DGLA to the pro-inflammatory precursor ARA.[2][6] This step is a critical control point; the activity of Δ5-desaturase is relatively low in many tissues, allowing DGLA to accumulate.[2]

-

Re-esterification: DGLA can be re-incorporated back into membrane phospholipids.

The therapeutic utility of ethyl DGLA hinges on maximizing its conversion to beneficial metabolites while minimizing its conversion to ARA.

Caption: Metabolic pathway of ethyl DGLA and its endogenous precursors.

Core Biological Functions and Mechanisms of Action

The biological effects of ethyl DGLA are mediated by the downstream products of DGLA metabolism and its competition with ARA.

Potent Anti-inflammatory and Immunomodulatory Effects

The cornerstone of DGLA's function is its role in producing anti-inflammatory lipid mediators while simultaneously reducing the synthesis of pro-inflammatory ones.[2][3]

-

Synthesis of 1-Series Prostaglandins: DGLA is converted by COX-1 and COX-2 enzymes into prostaglandin E1 (PGE1) and other 1-series prostanoids.[1][2] PGE1 exhibits strong anti-inflammatory properties, including vasodilation, inhibition of platelet aggregation, and suppression of lymphocyte function.[1][2]

-

Synthesis of 15-HETrE: The 15-lipoxygenase (15-LOX) pathway metabolizes DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][2] This metabolite inhibits the 5-LOX pathway, which is responsible for producing pro-inflammatory leukotrienes from ARA.[2]

-

Competitive Inhibition of ARA Metabolism: By increasing the cellular pool of DGLA, it effectively outcompetes ARA for access to both COX and LOX enzymes.[1][2] This competitive antagonism directly reduces the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4), which are key drivers of inflammation.[2]

Caption: Competing eicosanoid pathways from DGLA and ARA.

Anti-Proliferative and Pro-Apoptotic Activity in Oncology

Emerging research has identified DGLA as a potent agent against cancer cell proliferation and survival.

-

Induction of Ferroptosis: DGLA has been shown to induce ferroptosis, an iron-dependent, non-apoptotic form of programmed cell death, in human cancer cells.[7][8][9] This discovery opens a new therapeutic avenue for cancers that are resistant to traditional apoptosis-inducing agents.

-

Inhibition of Metastasis: Studies indicate that DGLA can suppress tumor cell motility and invasiveness.[3] This is achieved, in part, by increasing the expression of E-cadherin, a crucial cell-cell adhesion molecule that acts as a metastasis suppressor.[3] DGLA also reduces tumor-endothelium adhesion, a critical step in the formation of distant metastases.[3]

-

Selective Cytotoxicity: DGLA has been observed to be selectively cytotoxic to tumor cells while having little effect on normal cells, a highly desirable characteristic for any anti-cancer agent.[3] The mechanism is thought to involve the generation of reactive oxygen species and lipid peroxidation, leading to apoptosis.[3]

Dermatological and Anti-Allergic Functions

Low levels of DGLA have been clinically associated with atopic dermatitis (AD).[2][10][11] Supplementation with DGLA or its precursor, GLA, has shown promise in improving skin health.

-

Atopic Dermatitis: Oral administration of DGLA in animal models of AD significantly reduces skin lesion severity, scratching behavior, and plasma IgE levels.[11][12] The mechanisms include the production of prostaglandin D1 (PGD1) from DGLA, which reduces mast cell degranulation, and a general inhibition of T-cell proliferation.[12][13][14]

-

Allergic Rhinitis: In a randomized, double-blind, placebo-controlled trial, DGLA supplementation was found to significantly improve pollen-induced allergic symptoms, including sneezing and nasal obstruction.[12] This effect is attributed to the inhibition of pro-inflammatory eicosanoids derived from ARA.[12]

-

Skin Barrier Function: Supplementation with GLA, which elevates DGLA levels, has been shown to improve skin parameters in individuals with dry skin by reducing transepidermal water loss (TEWL).[15]

Cardiovascular and Metabolic Health

The metabolites of DGLA have several beneficial effects on the cardiovascular system.

-

Vasodilation and Blood Pressure: PGE1 is a known vasodilator and can contribute to lowering blood pressure.[1][2]

-

Atherosclerosis: Both PGE1 and 15-HETrE inhibit the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerotic plaques.[1][2]

-

Prognostic Indicator: While the direct effects are beneficial, clinical associations can be complex. Low serum levels of DGLA and low DGLA/ARA ratios have been linked to a poor long-term prognosis in patients with acute cardiovascular disease.[1] Conversely, elevated DGLA has been associated with non-alcoholic fatty liver disease (NAFLD).[1][10]

Experimental Protocols & Methodologies

Investigating the effects of ethyl DGLA requires precise analytical techniques to quantify its incorporation and metabolic conversion.

Protocol: Quantification of DGLA in Biological Samples

This protocol outlines the standard workflow for measuring fatty acid profiles in plasma or cultured cells following ethyl DGLA supplementation.

Objective: To determine the concentration of DGLA and other fatty acids in cellular phospholipids or plasma total lipids.

Methodology:

-

Sample Collection: Collect whole blood (for plasma) or harvest cultured cells. For cell culture, wash cells twice with cold PBS to remove media contaminants.

-

Lipid Extraction:

-

Perform a Bligh & Dyer extraction using a chloroform:methanol:water (2:2:1.8 v/v/v) solvent system.

-

Add an internal standard (e.g., C17:0 or C21:0) prior to extraction for absolute quantification.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Transmethylation to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of 14% boron trifluoride (BF₃) in methanol.

-

Incubate at 100°C for 30-60 minutes to convert the fatty acids to their volatile methyl esters.

-

After cooling, add hexane and water to the mixture.

-

Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

-

-

Gas Chromatography (GC) Analysis:

-

Inject the FAMEs sample into a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[16]

-

Use a suitable capillary column (e.g., a highly polar biscyanopropyl polysiloxane column) to separate the FAMEs based on chain length, degree of unsaturation, and double bond position.

-

Identify and quantify peaks by comparing their retention times and mass spectra to those of known FAME standards.

-

Caption: Workflow for fatty acid analysis by gas chromatography.

Data Summary: Key Biological Effects

| Metabolite/Ratio | Primary Pathway | Key Biological Functions | Therapeutic Relevance |

| DGLA | Elongation of GLA | Competes with ARA; precursor to PGE1 and 15-HETrE; induces ferroptosis. | Anti-inflammatory, Anti-cancer, Dermatological |

| Prostaglandin E1 (PGE1) | COX-1 / COX-2 | Anti-inflammatory, vasodilator, inhibits platelet aggregation, modulates T-cells.[1][2] | Cardiovascular disease, Inflammation |

| 15-HETrE | 15-LOX | Anti-inflammatory; inhibits 5-LOX pathway, reducing leukotriene synthesis.[1][2] | Inflammation, Asthma |

| Increased DGLA/ARA Ratio | Supplementation/Metabolism | Shifts eicosanoid balance from pro- to anti-inflammatory.[1][2][17] | Chronic Inflammatory Diseases |

Conclusion and Future Directions

Ethyl dihomo-γ-linolenate represents a sophisticated tool for modulating fundamental biological processes. By enriching cellular membranes with DGLA, it is possible to recalibrate the eicosanoid network towards an anti-inflammatory and anti-proliferative state. The dual action of producing beneficial metabolites (PGE1, 15-HETrE) while simultaneously reducing detrimental ones (PGE2, LTB4) makes it a compelling candidate for therapeutic development in oncology, immunology, and dermatology.

However, the clinical translation of these findings requires further investigation. The heterogeneity observed in some clinical trials using GLA suggests that factors such as genetic variations in desaturase and elongase enzymes (FADS gene cluster) play a critical role in patient response.[6] Future research must focus on personalized approaches, potentially combining ethyl DGLA with Δ5-desaturase inhibitors or n-3 PUFAs to optimize the DGLA/ARA ratio for maximal therapeutic benefit. The continued exploration of DGLA's role in ferroptosis is also a highly promising frontier in cancer biology.

References

-

Mustonen, A.-M., Kettunen, A., & Nieminen, P. (2021). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences. Available at: [Link]

-

Yokoi, H., et al. (2023). Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients. Available at: [Link]

-

Mustonen, A.-M., & Nieminen, P. (2021). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. MDPI. Available at: [Link]

-

TheHealthSite.com. (2020). Cancer treatment breakthrough: DGLA fatty acid can kill malignant cells. Available at: [Link]

-

Kawashima, S., et al. (2017). Dietary supplementation of gamma-linolenic acid improves skin parameters in subjects with dry skin and mild atopic dermatitis. Journal of Oleo Science. Available at: [Link]

-

ResearchGate. (n.d.). Selected data regarding dihomo-γ-linolenic acid (DGLA). Available at: [Link]

-

Sergeant, S., Rahbar, E., & Chilton, F. H. (2016). Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. European Journal of Pharmacology. Available at: [Link]

-

Wang, W., et al. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Prostaglandins & other lipid mediators. Available at: [Link]

-

Oelz, O., et al. (1977). Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin biosynthesis and platelet aggregation in the rabbit. Thrombosis Research. Available at: [Link]

-

Wikipedia. (n.d.). Dihomo-γ-linolenic acid. Available at: [Link]

-

Lipinutragen. (2015). DGLA – at the crossroads of pro- and anti-inflammatory processes. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Dihomo-γ-linolenic acid – Knowledge and References. Available at: [Link]

-

Caughey, G. E., et al. (2002). Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. Biochemical Journal. Available at: [Link]

-

Johnson, M. M., et al. (1997). Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans. The Journal of Nutrition. Available at: [Link]

-

Saeki, K., & Ito, Y. (2006). Oral administration of dihomo-gamma-linolenic acid prevents development of atopic dermatitis in NC/Nga mice. Lipids. Available at: [Link]

-

EurekAlert!. (2020). Study finds fatty acid that kills cancer cells. Available at: [Link]

Sources

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin biosynthesis and platelet aggregation in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thehealthsite.com [thehealthsite.com]

- 8. Study finds fatty acid that kills cancer cells | EurekAlert! [eurekalert.org]

- 9. Fatty acid DGLA kills cancer cells | Cancer [labroots.com]

- 10. researchgate.net [researchgate.net]

- 11. Oral administration of dihomo-gamma-linolenic acid prevents development of atopic dermatitis in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dietary supplementation of gamma-linolenic acid improves skin parameters in subjects with dry skin and mild atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. DGLA – at the crossroads of pro- and anti-inflammatory processes • Lipinutragen [lipinutragen.it]

The Dual Regulatory Role of Dihomo-γ-Linolenic Acid (DGLA) in Cell Proliferation and Differentiation: A Technical Guide for Researchers

Introduction: DGLA at the Crossroads of Cellular Fate

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is an omega-6 polyunsaturated fatty acid that occupies a critical juncture in lipid metabolism, positioning it as a key regulator of cellular processes, including proliferation and differentiation. Unlike its downstream metabolite, arachidonic acid (AA), which is a precursor to predominantly pro-inflammatory and pro-proliferative eicosanoids, DGLA is metabolized into molecules with potent anti-inflammatory, anti-proliferative, and pro-differentiative properties. This technical guide provides an in-depth exploration of the multifaceted role of DGLA in modulating cell proliferation and differentiation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their investigations. We will delve into the metabolic pathways of DGLA, the signaling cascades initiated by its derivatives, and provide detailed experimental protocols to study its effects.

DGLA Metabolism: A Tale of Two Pathways

The biological activities of DGLA are largely dictated by its enzymatic conversion into two key classes of signaling molecules: prostaglandins of the 1-series and 15-hydroxyeicosatrienoic acid (15-HETrE). This metabolic divergence is central to understanding DGLA's influence on cellular fate.

-

The Cyclooxygenase (COX) Pathway: Generating Anti-Proliferative Prostaglandins DGLA is a substrate for cyclooxygenase (COX) enzymes, leading to the production of prostaglandin E1 (PGE1). PGE1 exhibits distinct biological activities from the pro-inflammatory PGE2, which is derived from arachidonic acid. Notably, PGE1 has been shown to possess anti-proliferative and anti-inflammatory properties.

-

The Lipoxygenase (LOX) Pathway: Producing Pro-Differentiative Metabolites Alternatively, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to produce 15-HETrE. 15-HETrE has been demonstrated to inhibit the proliferation of various cell types and promote differentiation.

The balance between these two pathways, and the subsequent signaling events they trigger, determines the ultimate cellular response to DGLA.

DGLA's Impact on Cell Proliferation: A Multi-pronged Approach

DGLA exerts its anti-proliferative effects through a variety of mechanisms, primarily mediated by its metabolite, PGE1.

Modulation of Cell Cycle Machinery

PGE1 has been shown to induce a G1 phase cell cycle arrest. This is achieved, in part, through the regulation of key cell cycle proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): PGE1 signaling can lead to the downregulation of cyclin D1 and its binding partner CDK4. The cyclin D1/CDK4 complex is crucial for the phosphorylation of the retinoblastoma protein (Rb), a key step in the G1/S phase transition.

-

CDK Inhibitors: Concurrently, PGE1 can upregulate the expression of CDK inhibitors such as p21 and p27. These proteins bind to and inhibit the activity of cyclin/CDK complexes, further enforcing the G1 arrest.

Induction of Apoptosis

In addition to cell cycle arrest, DGLA can induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. DGLA has been shown to promote the cleavage and activation of caspase-3, a key executioner caspase.

Quantitative Effects of DGLA on Cancer Cell Viability

The cytotoxic effects of DGLA have been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's potency. While specific IC50 values for DGLA are not extensively reported in a comparative manner across a wide range of cell lines in the readily available literature, studies on related compounds and extracts provide context for the concentrations at which cytotoxic effects are observed.

| Cell Line | Cancer Type | Reported IC50 of Related Compounds/Extracts (µM) |

| MCF-7 | Breast Cancer | 0.61 - 4.95 (Curcumin-pyrimidine analogs) |

| HeLa | Cervical Cancer | 11.2 (Cisplatin analog) |

| A549 | Lung Cancer | 7.70 (Cisplatin analog) |

| PC-3 | Prostate Cancer | Not readily available |

Note: The provided IC50 values are for compounds other than DGLA and are intended to give a general frame of reference for cytotoxic concentrations in these cell lines. Experimental determination of DGLA's specific IC50 is recommended.

DGLA's Role in Cell Differentiation: Guiding Cellular Fate

DGLA and its metabolites, particularly 15-HETrE, play a significant role in promoting cell differentiation in various tissues.

Signaling Pathways in Differentiation

The pro-differentiative effects of 15-HETrE are mediated through the activation of specific signaling pathways:

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 15-HETrE has been identified as a ligand for PPARγ, a nuclear receptor that acts as a key regulator of adipocyte differentiation and has been implicated in the differentiation of other cell types. Activation of PPARγ by 15-HETrE can initiate a transcriptional program that drives cellular differentiation.

DGLA and Keratinocyte Differentiation

In the context of skin biology, DGLA has been shown to influence the differentiation of keratinocytes, the primary cells of the epidermis. This is a critical process for the formation of a functional skin barrier. Key markers of keratinocyte differentiation include involucrin and loricrin. Studies have shown that factors influencing keratinocyte differentiation can alter the expression of these proteins. While direct quantitative data on DGLA's effect on these markers is limited in the available literature, the known roles of its metabolic pathways suggest a potential to promote their expression.

Experimental Protocols

The following protocols provide a framework for investigating the effects of DGLA on cell proliferation and differentiation. These are generalized protocols and should be optimized for specific cell types and experimental conditions.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

DGLA (dissolved in a suitable solvent, e.g., ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

DGLA Treatment: Prepare serial dilutions of DGLA in complete culture medium. Remove the overnight medium from the cells and replace it with the DGLA-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve DGLA).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the DGLA concentration to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for Differentiation Markers

This protocol allows for the visualization and semi-quantitative analysis of differentiation marker expression in cells.

Materials:

-

Cells grown on coverslips

-

DGLA

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the differentiation marker of interest (e.g., anti-involucrin, anti-loricrin)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Once attached, treat the cells with the desired concentration of DGLA or vehicle control for the appropriate duration to induce differentiation.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the fluorescent signal can be quantified using appropriate image analysis software.

Protocol 3: Quantification of DGLA and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of DGLA, PGE1, and 15-HETrE from cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell lysates or culture supernatants

-

Internal standards (deuterated analogs of DGLA, PGE1, and 15-HETrE)

-

Organic solvents (e.g., methanol, acetonitrile, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Collection and Internal Standard Spiking: Collect cell lysates or culture supernatants. Add a known amount of the deuterated internal standards to each sample to correct for extraction efficiency and matrix effects.

-

Lipid Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the lipids, including DGLA and its metabolites. A common method is the Folch extraction using a chloroform/methanol mixture.

-

Sample Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for reverse-phase chromatography to separate the analytes. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of DGLA, PGE1, 15-HETrE, and their respective internal standards.

-

Data Analysis: Generate a standard curve using known concentrations of the analytes. Quantify the amount of each analyte in the samples by comparing their peak areas to the peak areas of the internal standards and interpolating from the standard curve.

Conclusion and Future Directions

Dihomo-γ-linolenic acid stands out as a unique omega-6 fatty acid with significant potential to modulate cellular behavior. Its metabolic conversion to anti-proliferative and pro-differentiative molecules provides a compelling basis for its investigation as a therapeutic agent, particularly in the context of cancer and inflammatory skin diseases. The experimental frameworks provided in this guide offer a starting point for researchers to explore the intricate mechanisms by which DGLA governs cell proliferation and differentiation. Future research should focus on elucidating the precise molecular targets of DGLA's metabolites, exploring its efficacy in in vivo models of disease, and investigating its potential for synergistic effects with existing therapies. A deeper understanding of DGLA's role in cellular homeostasis will undoubtedly pave the way for novel therapeutic strategies in a range of proliferative and differentiation-related disorders.

References

- Compounds 3b and 3g demonstrated potent antiproliferative activity against MCF-7 cancer cell lines with an IC50 value of 4.95 ± 0.94 lM and 0.61 ± 0.05 lM respectively. Compounds 3b and 3g displayed significantly less cytotoxicity towards non- tumorigenic MCF-10A cells. Further, 3b and 3g were investigated for cell cycle analysis and colony for- mation assays. Flow cytometry showed cell cycle arrest and induced apoptosis in dose and time-dependent manner.

Targeting the Eicosanoid Balance: The Metabolic and Therapeutic Profile of Ethyl Dihomo-gamma-linolenate

Executive Summary & Chemical Basis

Ethyl Dihomo-gamma-linolenate (Ethyl DGLA) represents a pivotal pharmacological intervention in lipid metabolism, functioning primarily as a stable, lipophilic prodrug for Dihomo-gamma-linolenic acid (DGLA; 20:3 n-6) . While Arachidonic Acid (AA; 20:4 n-6) has historically dominated the study of inflammatory eicosanoids, DGLA offers a counter-regulatory mechanism.

Upon administration, the ethyl ester moiety enhances bioavailability and cellular uptake compared to the free fatty acid, protecting the molecule from premature oxidation before hydrolysis by intracellular esterases. The core therapeutic value of Ethyl DGLA lies in its ability to shift the Eicosanoid Balance from pro-inflammatory Series-2 prostaglandins (derived from AA) toward anti-inflammatory Series-1 prostaglandins (derived from DGLA).

Chemical Structure & Properties[1]

-

IUPAC Name: Ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate

-

Molecular Formula: C22H38O2

-

Key Feature: The ethyl esterification at the carboxyl terminus increases lipophilicity, facilitating passive diffusion across plasma membranes.

Metabolic Pathways: The "Fork in the Road"

The efficacy of Ethyl DGLA is dictated by the competitive enzymatic landscape between DGLA and AA. Once hydrolyzed, free DGLA faces a metabolic divergence: it can either be desaturated into AA or oxygenated into anti-inflammatory mediators.[1]

The Delta-5 Desaturase (D5D) Checkpoint

The enzyme Delta-5 Desaturase (FADS1) is the rate-limiting step converting DGLA to AA.

-

High D5D Activity: Rapid conversion of DGLA

AA, fueling the pro-inflammatory cascade (PGE2, LTB4). -

Therapeutic Goal: Saturate the pool with DGLA to outcompete AA for Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, or inhibit D5D to force DGLA accumulation.

Eicosanoid Synthesis Pathways

-

Cyclooxygenase (COX-1/2): DGLA is the precursor to Prostaglandin E1 (PGE1) .[1] Unlike PGE2 (from AA), PGE1 induces vasodilation and inhibits platelet aggregation.

-

15-Lipoxygenase (15-LOX): DGLA is converted to 15-HETrE (15-hydroxy-8,11,13-eicosatrienoic acid).[1][2] This metabolite is a potent inhibitor of 5-LOX, thereby blocking the synthesis of Leukotriene B4 (LTB4), a crucial neutrophil chemoattractant.

Visualization: The DGLA vs. AA Competitive Cascade

Figure 1: The metabolic fate of Ethyl DGLA. Note the inhibitory cross-talk where DGLA metabolites (15-HETrE) actively suppress the pro-inflammatory AA cascade.[2]

Therapeutic Applications & Mechanism of Action[5]

Atopic Dermatitis (AD)

Patients with AD often exhibit a defect in Delta-6 Desaturase (D6D), leading to low baseline levels of DGLA.

-

Mechanism: Ethyl DGLA bypasses the D6D defect. The subsequent elevation in PGE1 increases intracellular cAMP in leukocytes, suppressing immune activation. Furthermore, the generation of Prostaglandin D1 (PGD1) from DGLA has been shown to suppress IgE-mediated mast cell degranulation.

-

Clinical Insight: Efficacy correlates with the plasma DGLA/AA ratio. A higher ratio predicts reduced Eczema Area and Severity Index (EASI) scores.

Cardiovascular Health & Atherosclerosis[6]

-

Anti-Platelet Effect: PGE1 activates platelet adenylate cyclase, increasing cAMP and inhibiting aggregation.

-

Plaque Stability: DGLA reduces the expression of adhesion molecules (ICAM-1, VCAM-1) on endothelial cells, limiting monocyte recruitment to atherosclerotic plaques.

Table 1: Comparative Eicosanoid Profiles

| Precursor | Enzyme Pathway | Primary Metabolite | Physiological Effect |

| DGLA | COX-1 / COX-2 | PGE1 | Vasodilation, Anti-aggregation, Anti-inflammatory |

| DGLA | 15-LOX | 15-HETrE | Inhibits 5-LOX , reduces Leukotriene synthesis |

| DGLA | COX (Isomerization) | PGD1 | Suppresses IgE-mediated degranulation |

| AA | COX-1 / COX-2 | PGE2 | Pain, Fever, Inflammation (Context dependent) |

| AA | 5-LOX | LTB4 | Potent neutrophil chemotaxis, Pro-inflammatory |

Experimental Protocols

For researchers investigating Ethyl DGLA, proper handling is critical due to the molecule's susceptibility to peroxidation and lipophilicity.

In Vitro Cellular Treatment Protocol

Objective: To enrich cellular membrane phospholipids with DGLA without inducing cytotoxicity.

-

Stock Preparation:

-

Dissolve Ethyl DGLA in high-grade Ethanol or DMSO to a concentration of 100 mM.

-

Note: Flush vial with nitrogen gas immediately after use to prevent oxidation. Store at -80°C.

-

-

BSA Conjugation (Critical Step):

-

Free fatty acids and esters can be cytotoxic if added directly. Conjugation to Fatty Acid Free Bovine Serum Albumin (BSA) is required.

-

Prepare a 10% (w/v) BSA solution in serum-free culture media.

-

Add Ethyl DGLA stock dropwise to the BSA solution while vortexing to achieve a final molar ratio of 2:1 to 4:1 (Fatty Acid:BSA).

-

Incubate at 37°C for 30 minutes to allow conjugation.

-

-

Cellular Dosing:

-

Treat cells (e.g., RAW 264.7 macrophages) with the BSA-conjugated Ethyl DGLA (Typical range: 10–50 µM).

-

Incubation time: 24–48 hours to allow for ester hydrolysis and membrane incorporation.

-

Lipidomic Analysis Workflow

Objective: Quantify the incorporation of DGLA and the DGLA/AA ratio.

-

Lipid Extraction: Use the Folch Method (Chloroform:Methanol 2:1).

-

Wash phase with 0.9% NaCl to remove non-lipid contaminants.

-

-

Transmethylation:

-

Dry the lipid extract under nitrogen.

-

Resuspend in 14% Boron Trifluoride (BF3) in methanol. Heat at 100°C for 60 mins to convert phospholipid-bound fatty acids into Fatty Acid Methyl Esters (FAMEs).

-

-

GC-FID/MS Analysis:

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for in vitro evaluation of Ethyl DGLA incorporation.[7]

References

-

Mechanisms of dihomo-γ-linolenic acid in anti-proliferation of diseases. ResearchGate. [Link]

-

Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. National Institutes of Health (PMC). [Link]

-

Effects of feeding ethyl-dihomo-gamma-linolenate on prostaglandin biosynthesis and platelet aggregation in the rabbit. PubMed. [Link]

-

Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2. Biochemical Journal (PMC). [Link]

-

Dihomo-γ-linolenic acid prevents the development of atopic dermatitis through prostaglandin D1 production in NC/Tnd mice. Journal of Dermatological Science. [Link]

-

Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms. MDPI Nutrients. [Link]

Sources

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of DGLA to Prostaglandin E1

Abstract

Prostaglandin E1 (PGE1) is a bioactive lipid mediator derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA). It plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The enzymatic conversion of DGLA to PGE1 is a key pathway in eicosanoid biosynthesis and a target of significant interest for therapeutic intervention in cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the core biochemical pathway, the enzymes involved, and detailed methodologies for studying this conversion, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of the DGLA to PGE1 Axis

Dihomo-γ-linolenic acid (DGLA) is an elongated form of the essential fatty acid γ-linolenic acid (GLA). While present in smaller quantities in cell membranes compared to arachidonic acid (AA), its metabolic products, particularly Prostaglandin E1 (PGE1), possess distinct and often beneficial biological activities. PGE1 is known for its vasodilatory, anti-platelet, and anti-inflammatory properties, making the enzymatic pathway responsible for its synthesis a critical area of study for the development of novel therapeutics.[1][2] This guide will dissect the enzymatic cascade that converts DGLA to PGE1, offering both a deep mechanistic understanding and practical, field-proven experimental protocols.

The Core Biochemical Pathway: A Two-Step Enzymatic Cascade

The conversion of DGLA to PGE1 is a two-step process primarily mediated by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases (PGES).

Step 1: Cyclooxygenase (COX)-Mediated Oxygenation of DGLA

The initial and rate-limiting step in the formation of PGE1 is the oxygenation of DGLA by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[3] This reaction converts DGLA into the unstable intermediate, prostaglandin H1 (PGH1).[4][5]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in housekeeping functions.[6]

-

COX-2: An inducible enzyme that is upregulated in response to inflammatory stimuli.[6]

Both COX-1 and COX-2 can metabolize DGLA. However, studies have shown that arachidonic acid (AA) is the preferred substrate for COX-1, while DGLA and AA have similar affinities for COX-2.[7][8] This differential substrate preference has significant implications for the relative production of PGE1 versus the pro-inflammatory prostaglandin E2 (PGE2), which is derived from AA.

Caption: The two-step enzymatic conversion of DGLA to PGE1.

Step 2: Prostaglandin E Synthase (PGES)-Mediated Isomerization

The unstable endoperoxide intermediate, PGH1, is subsequently isomerized to the more stable PGE1 by the action of prostaglandin E synthases (PGES).[4] Several isoforms of PGES have been identified, with microsomal prostaglandin E synthase-1 (mPGES-1) being a key inducible enzyme often functionally coupled with COX-2 in inflammatory settings.[9][10]

In-Depth Methodologies for Studying DGLA to PGE1 Conversion

To rigorously investigate the enzymatic conversion of DGLA to PGE1, a combination of in vitro and cell-based assays is essential. This section provides detailed, step-by-step protocols for key experiments.

In Vitro Enzyme Assays

These assays utilize purified enzymes and substrates to characterize the kinetics and inhibition of the individual enzymatic steps.

This protocol is designed to measure the oxygenation of DGLA by purified COX-1 or COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Dihomo-γ-linolenic acid (DGLA)

-

Arachidonic acid (AA) as a control substrate

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric co-substrate[11]

-

Spectrophotometer

Protocol:

-

Prepare the reaction mixture by adding the reaction buffer to a 96-well plate.

-

Add the purified COX enzyme to each well.

-

Initiate the reaction by adding DGLA (or AA) to the wells.

-

Immediately add TMPD to the wells.

-

Measure the absorbance at 590 nm every 30 seconds for 5-10 minutes to monitor the oxidation of TMPD, which is coupled to the peroxidase activity of the COX enzyme.[11]

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Causality Behind Experimental Choices:

-

TMPD as a co-substrate: The peroxidase activity of COX enzymes is coupled to the oxygenation of the fatty acid substrate. TMPD provides a convenient colorimetric readout of this activity.[11]

-

Inclusion of phenol and hematin: These are co-factors that enhance the catalytic activity of COX enzymes.

This protocol measures the isomerization of PGH1 to PGE1 by a PGES enzyme, typically from a microsomal fraction of cells.

Materials:

-

Microsomal fraction containing PGES (e.g., from IL-1β stimulated A549 cells)

-

DGLA

-

Purified COX-1 or COX-2 to generate PGH1 in situ

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

-

Stop solution (e.g., 1 M citric acid)

-

PGE1 standard

-

LC-MS/MS system for quantification

Protocol:

-

Incubate the microsomal fraction with DGLA and a purified COX enzyme in the reaction buffer.

-

Allow the reaction to proceed for a specified time (e.g., 1-5 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Extract the prostaglandins using a solid-phase extraction (SPE) column.

-

Elute the prostaglandins and analyze the amount of PGE1 produced by LC-MS/MS.[12][13]

Causality Behind Experimental Choices:

-

In situ generation of PGH1: PGH1 is highly unstable. Generating it in the reaction mixture from DGLA using a COX enzyme ensures a fresh supply for the PGES enzyme.[4]

-

Glutathione: This is a required cofactor for the activity of mPGES-1.[9]

-

LC-MS/MS for quantification: This provides high sensitivity and specificity for the detection and quantification of PGE1.[12][13]

Cell-Based Assays

These assays provide a more physiologically relevant system to study the conversion of DGLA to PGE1 in a whole-cell context.

This protocol describes how to enrich cells with DGLA and measure the subsequent production of PGE1.

Materials:

-

Cell line of interest (e.g., human mononuclear leukocytes, THP-1 macrophages)[14]

-

Cell culture medium

-

Dihomo-γ-linolenic acid (DGLA)

-

Inflammatory stimulus (e.g., interferon-γ (IFN-γ), lipopolysaccharide (LPS))[14][15]

-

PGE1 ELISA kit or LC-MS/MS system

Protocol:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with DGLA (e.g., 100 µM) for 24 hours to allow for its incorporation into cellular phospholipids.[14][16]

-

Wash the cells to remove excess DGLA.

-

Stimulate the cells with an inflammatory agent (e.g., IFN-γ at 250 U/ml) for another 24 hours to induce the expression of COX-2 and mPGES-1.[14]

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE1 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.[12][13][14]

Causality Behind Experimental Choices:

-

DGLA pre-treatment: DGLA needs to be incorporated into the cell's phospholipid membranes to be accessible to phospholipase A2 for release and subsequent metabolism.[16]

-

Inflammatory stimulus: In many cell types, the expression of COX-2 and mPGES-1 is low under basal conditions and is significantly upregulated by pro-inflammatory stimuli.[9]

Quantitative Data and Comparative Analysis

The enzymatic conversion of DGLA to PGE1 is influenced by the relative abundance and activity of the involved enzymes, as well as the availability of DGLA versus AA.

| Parameter | COX-1 | COX-2 | Reference |

| Substrate Preference | AA > DGLA | AA ≈ DGLA | [7][8] |

| Expression | Constitutive | Inducible | [6] |

Table 1: Comparison of COX-1 and COX-2 Properties

| Condition | PGE1 Production | PGE2 Production | Reference |

| DGLA-enriched cells (unstimulated) | Low | Low | [7] |

| DGLA-enriched cells + inflammatory stimulus | Increased | Significantly Increased | [7][14] |

Table 2: Relative PGE1 and PGE2 Production in DGLA-Enriched Cells

Conclusion and Future Directions

The enzymatic conversion of DGLA to PGE1 represents a critical pathway with significant therapeutic potential. A thorough understanding of the enzymes involved, their regulation, and their interplay with the competing arachidonic acid cascade is paramount for the development of targeted interventions. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway and to screen for compounds that can selectively enhance the production of the beneficial PGE1. Future research should focus on the development of selective mPGES-1 agonists and strategies to increase the cellular DGLA/AA ratio to promote the synthesis of anti-inflammatory eicosanoids.

References

- Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC. (n.d.). National Center for Biotechnology Information.

- Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. (2021). MDPI.

- The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice. (2021). National Center for Biotechnology Information.

- COX-1 and COX-2 in Gastrointestinal Defense. Prostaglandins (PGs)... (n.d.). ResearchGate.

- Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction. (2021). MDPI.

- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (n.d.). MDPI.

- Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. (n.d.). National Center for Biotechnology Information.

- Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2. (n.d.). SciSpace.

- Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme. (n.d.). National Center for Biotechnology Information.

- PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2. (2012). National Center for Biotechnology Information.

- Regulation of agonist-induced prostaglandin E1 versus prostaglandin E2 production. A mass analysis. (1991). PubMed.

- Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. (n.d.). National Center for Biotechnology Information.

- Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes. (n.d.). National Center for Biotechnology Information.

- Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2. (n.d.). National Center for Biotechnology Information.

- Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: Implications for cellular synthesis of prostaglandin E1 and prostaglandin E2. (n.d.). ResearchGate.

- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025). Frontiers.

- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. (2025). PubMed Central.

- PGH1, the precursor for the anti-inflammatory prostaglandins of the 1-series, is a potent activator of the pro-inflammatory receptor CRTH2/DP2. (n.d.). PubMed.

- Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor. (2010). PubMed.

- Cyclooxygenase. (n.d.). Wikipedia.

Sources

- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 4. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGH1, the precursor for the anti-inflammatory prostaglandins of the 1-series, is a potent activator of the pro-inflammatory receptor CRTH2/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Linoleic Acid Hydroperoxide Preformed by Cyclooxygenase-1 or -2 on the Regulation of Prostaglandin Formation from Arachidonic Acid by the Respective Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors | MDPI [mdpi.com]

- 12. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 13. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

physiological effects of dietary ethyl dihomo-gamma-linolenate

An In-depth Technical Guide to the Physiological Effects of Dietary Ethyl Dihomo-gamma-linolenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-gamma-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid, stands at a critical juncture in the eicosanoid synthesis pathway. Unlike its metabolic successor, arachidonic acid (AA), which predominantly gives rise to pro-inflammatory mediators, DGLA is enzymatically converted into compounds with potent anti-inflammatory, vasodilatory, and anti-proliferative properties.[1][2] Administered as a more stable ethyl ester (DGLA-EE) in dietary supplements, it offers a promising therapeutic strategy for modulating inflammatory processes. This guide provides a comprehensive technical overview of DGLA metabolism, its downstream physiological effects, and robust methodologies for its scientific investigation. We will explore the enzymatic competition between DGLA and AA, detail the actions of DGLA-derived eicosanoids, and present validated protocols for conducting human supplementation studies and analyzing key biomarkers.

Introduction: DGLA as a Modulatory Hub in the Omega-6 Cascade

The omega-6 fatty acid cascade begins with the essential fatty acid linoleic acid (LA), which is sequentially metabolized to gamma-linolenic acid (GLA), DGLA, and finally, the pro-inflammatory precursor, arachidonic acid (AA).[3] While DGLA is an intermediate, its metabolic fate is pivotal. The conversion of DGLA to AA is rate-limited by the enzyme Δ5-desaturase.[1] Consequently, dietary supplementation with DGLA or its precursor, GLA, can lead to an accumulation of DGLA within cell membrane phospholipids.[4]

Upon cellular stimulation (e.g., by cytokines or growth factors), phospholipase A2 releases DGLA from the membrane into the cytosol.[4][5] Here, it becomes a substrate for the same cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that act on AA.[1][5] However, the resulting eicosanoids derived from DGLA possess a markedly different, and often opposing, biological activity profile compared to those derived from AA. This unique metabolic position makes DGLA a compelling target for therapeutic intervention in a range of inflammatory and proliferative disorders.[2][6]

Metabolic Pathways and Enzymatic Conversion

The physiological effects of DGLA are mediated through two primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 enzymes metabolize DGLA to produce 1-series prostaglandins, most notably Prostaglandin E1 (PGE1).[1][7]

-

Lipoxygenase (LOX) Pathway : The 15-lipoxygenase (15-LOX) enzyme converts DGLA into 15-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][7]

Crucially, DGLA competes directly with AA for access to these enzymes.[3] By increasing the cellular DGLA/AA ratio, supplementation can competitively inhibit the production of pro-inflammatory AA-derived eicosanoids, such as the 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4).[1][3] This dual mechanism—producing anti-inflammatory mediators while simultaneously reducing the synthesis of pro-inflammatory ones—is the cornerstone of DGLA's therapeutic potential.

Physiological Effects of DGLA-Derived Mediators

The eicosanoid products of DGLA metabolism exert a range of biological effects that collectively contribute to the resolution of inflammation and maintenance of tissue homeostasis.

Prostaglandin E1 (PGE1)

Synthesized from DGLA via the COX pathway, PGE1 is a potent signaling molecule with diverse, primarily beneficial, effects.[8] Unlike PGE2 from arachidonic acid, which is strongly pro-inflammatory, PGE1 exhibits powerful anti-inflammatory and vasodilatory properties.[8][9]

-

Anti-inflammatory Action : PGE1 can suppress the release of pro-inflammatory cytokines and inhibit the proliferation of inflammatory cells.[1][10] It has been shown to increase intracellular cyclic AMP (cAMP), a second messenger known to downregulate inflammatory responses.[11]

-

Vasodilation and Antithrombotic Effects : PGE1 is a powerful vasodilator, promoting blood flow.[12] It also inhibits platelet aggregation, contributing to an antithrombotic state, in contrast to the pro-thrombotic effects of Thromboxane A2, an AA-derived eicosanoid.[11][13]

-

Cell Proliferation : PGE1 has been shown to inhibit the proliferation of vascular smooth muscle cells, an important factor in the development of atherosclerotic plaques.[1]

15-HETrE

Produced via the 15-LOX pathway, 15-HETrE is another key anti-inflammatory metabolite of DGLA.[14] Its primary mechanism involves the inhibition of arachidonic acid metabolism. Specifically, 15-HETrE is a known inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is responsible for synthesizing the potent pro-inflammatory and chemoattractant leukotrienes (e.g., LTB4) from AA.[9][14] This action effectively blocks a major pathway of inflammation.

| Mediator | Precursor Fatty Acid | Key Synthesizing Enzyme(s) | Primary Physiological Effects |

| Prostaglandin E1 (PGE1) | DGLA | COX-1, COX-2 | Anti-inflammatory, Vasodilator, Inhibits platelet aggregation, Reduces smooth muscle proliferation.[1][11] |

| 15-HETrE | DGLA | 15-Lipoxygenase | Anti-inflammatory, Inhibits 5-LOX pathway, thus blocking synthesis of pro-inflammatory LTB4.[9] |

| Prostaglandin E2 (PGE2) | Arachidonic Acid (AA) | COX-1, COX-2 | Pro-inflammatory, Induces fever and pain, Promotes cell proliferation.[9][13] |

| Leukotriene B4 (LTB4) | Arachidonic Acid (AA) | 5-Lipoxygenase | Potent pro-inflammatory mediator, Powerful neutrophil chemoattractant.[14] |

Methodologies for Investigating DGLA-EE Supplementation

To rigorously assess the physiological impact of dietary DGLA-EE, a well-designed experimental approach is critical. This involves controlled supplementation protocols and sensitive analytical techniques to measure changes in fatty acid profiles and downstream eicosanoid mediators.

Designing a Human Supplementation Study: A Protocol Framework

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the effects of DGLA-EE supplementation.[15]

Causality Behind Experimental Choices:

-

Placebo Control : Using an inert oil like olive or corn oil is crucial to control for the psychological effects of supplementation and to ensure that observed changes are due to DGLA-EE itself and not other fatty acids in the placebo.[15]

-

Dosage and Duration : Previous studies have shown that daily doses of 314-450 mg of DGLA for 4-15 weeks are effective at increasing serum DGLA levels and eliciting physiological responses, such as reduced allergic symptoms.[14][16][17] The duration must be sufficient for DGLA to incorporate into cell membranes and alter the substrate pool for eicosanoid synthesis.

-

Washout Period : If a crossover design is used, a washout period of at least 4 weeks is necessary to allow serum DGLA levels to return to baseline.[16][17]

-

Ethyl Ester Form : DGLA is often supplemented as an ethyl ester (DGLA-EE). This form enhances stability and is readily hydrolyzed in the gut to release free DGLA for absorption. It is critical to ensure the placebo is also an ethyl ester if available, or an oil with a similar caloric value.[18]

Protocol: Eicosanoid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Quantifying the low-abundance, structurally similar eicosanoids requires a highly sensitive and specific analytical method. LC-MS/MS is the definitive technique for this purpose.[19][20]

Objective: To quantify DGLA- and AA-derived eicosanoids (e.g., PGE1, 15-HETrE, PGE2, LTB4) in plasma or serum samples.

Methodology:

-

Sample Preparation & Lipid Extraction:

-

Thaw 0.5 mL of plasma/serum on ice.

-

Add an antioxidant solution (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation of polyunsaturated fatty acids.

-

Add an internal standard mixture containing deuterated analogues of the target eicosanoids. This is a self-validating step, as the recovery of the internal standards will indicate the efficiency of the extraction for each sample.

-

Perform solid-phase extraction (SPE). Condition an SPE cartridge (e.g., C18) with methanol, followed by water.

-

Acidify the sample (e.g., to pH 3.5) and load it onto the cartridge. The acidic conditions ensure the carboxylic acid groups of the eicosanoids are protonated, allowing them to bind to the nonpolar C18 stationary phase.

-

Wash the cartridge with a low-polarity solvent (e.g., 15% methanol in water) to remove hydrophilic impurities.

-

Elute the eicosanoids with a high-polarity solvent like methyl formate or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).

-

-

LC-MS/MS Analysis:

-

Chromatography (UPLC/HPLC): Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Separation is achieved using a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. This separates the various eicosanoid isomers based on their polarity.[20]

-

Mass Spectrometry (MS/MS):

-

Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Operate in Multiple Reaction Monitoring (MRM) mode. For each eicosanoid, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole (Q1).

-

This precursor ion is fragmented in the second quadrupole (Q2, collision cell).

-

Specific, characteristic product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering provides exceptional specificity, distinguishing between isomers and eliminating background noise.[21]

-

Example MRM Transitions:

-

PGE1: m/z 353 -> m/z 271

-

15-HETrE: m/z 319 -> m/z 179

-

PGE2: m/z 351 -> m/z 271

-

LTB4: m/z 335 -> m/z 195

-

-

-

-

Data Quantification:

-

Generate a standard curve for each analyte using certified reference standards.

-

Calculate the concentration of each eicosanoid in the sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.

-

| Parameter | Result from DGLA-EE Supplementation | Reference |

| Serum Phospholipid DGLA | Increased from 2.0% to 3.4% after 4 weeks. | [16][17] |

| Allergic Rhinitis Symptoms | Significant reduction in sneezing and blocked nose vs. placebo. | [14] |

| Platelet Aggregation | DGLA has potent inhibitory effects on platelet aggregation. | [4] |

Conclusion and Future Directions

Dietary supplementation with ethyl dihomo-gamma-linolenate represents a targeted strategy to shift the balance of eicosanoid production from a pro-inflammatory to an anti-inflammatory state. By increasing the cellular pool of DGLA, it promotes the synthesis of beneficial mediators like PGE1 and 15-HETrE while competitively inhibiting the formation of detrimental arachidonic acid metabolites. This dual mechanism underscores its potential application in chronic inflammatory diseases, allergic conditions, and cardiovascular health.

Future research should focus on dose-response studies to establish optimal therapeutic windows, investigations into the synergistic effects of DGLA with omega-3 fatty acids, and clinical trials targeting specific inflammatory conditions such as rheumatoid arthritis and atopic dermatitis, where preliminary evidence for its precursor, GLA, has already been established.[1][22] The robust analytical and clinical trial methodologies outlined in this guide provide a framework for the continued exploration of DGLA as a potent, naturally derived therapeutic agent.

References

- ResearchGate.

- S. M. Innes & P. C. Calder. Dihomo-γ-Linolenic Acid (20:3n-6)

- ResearchGate. Dose-dependent response evaluation of dihomo-γ-linolenic acid (DGLA)...

- G. V. V. D. Byemer, et al. Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction.

- F. H. Chilton, et al.

- Y. Kishimoto, et al. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. Nutrients.

- Life Extension. Anti-Inflammatory Effects of Gamma-Linolenic Acid (GLA).

- ResearchGate. Oral Supplementation with Dihomo-γ-Linolenic Acid (DGLA)-Enriched Oil Increases Serum DGLA Content in Healthy Adults.

- Wikipedia. Dihomo-γ-linolenic acid.

- Lipinutragen.

- S. M. Innes & P. C. Calder. Dihomo-γ-Linolenic Acid (20:3n-6)

- Wikipedia. Prostaglandin E1.

- S. M. Innes & P. C. Calder. Dihomo-γ-Linolenic Acid (20:3n-6)

- Y. Kishimoto, et al. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial. PMC - PubMed Central.

- B. Smith, et al. Dietary omega-3 fatty acid supplementation increases the rate of muscle protein synthesis in older adults: a randomized controlled trial. PMC.

- S. P. J. G. van den Heuvel, et al.

- MetwareBio. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism.

- ResearchGate.

- Y. Kishimoto, et al. Oral supplementation with dihomo-γ-linolenic acid (DGLA)-enriched oil increases serum DGLA content in healthy adults. PubMed.

- Inter Science Institute. Prostaglandin E1 (PG E1).

- J. H. Lee, et al. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice.

- Creative Proteomics. Eicosanoid Analysis Service | Targeted LC–MS/MS.

Sources

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 4. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DGLA – at the crossroads of pro- and anti-inflammatory processes • Lipinutragen [lipinutragen.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. interscienceinstitute.com [interscienceinstitute.com]

- 12. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 13. Serum Levels of Dihomo-Gamma (γ)-Linolenic Acid (DGLA) Are Inversely Associated with Linoleic Acid and Total Death in Elderly Patients with a Recent Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial [mdpi.com]

- 15. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oral supplementation with dihomo-γ-linolenic acid (DGLA)-enriched oil increases serum DGLA content in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dietary omega-3 fatty acid supplementation increases the rate of muscle protein synthesis in older adults: a randomized controlled trial1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 21. Eicosanoid Analysis Service | Targeted LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 22. Anti-Inflammatory Effects of Gamma-Linolenic Acid (GLA) - - Life Extension [lifeextension.com]

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Preparing Ethyl Dihomo-gamma-linolenate for Cell Culture

Introduction: The Scientific Imperative for a Robust DGLA Protocol

Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) is a polyunsaturated fatty acid of significant interest in biomedical research. Unlike its downstream metabolite, arachidonic acid (AA), which is a precursor to pro-inflammatory series-2 prostaglandins and series-4 leukotrienes, DGLA is metabolized into anti-inflammatory eicosanoids.[1][2] These include series-1 prostaglandins (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), which exhibit vasodilatory, anti-proliferative, and inflammation-suppressing properties.[2]

Ethyl dihomo-gamma-linolenate (Ethyl-DGLA) is the ethyl ester form of DGLA. This modification enhances the compound's stability, making it less prone to oxidation compared to the free fatty acid form.[3] However, its utility in in vitro cell culture models is hampered by its lipophilic nature, rendering it virtually insoluble in aqueous culture media.[4]

This guide provides a comprehensive, field-proven protocol for the solubilization and delivery of Ethyl-DGLA to cultured cells. The methodology is designed to ensure maximal bioavailability, minimize cytotoxicity, and generate reproducible, physiologically relevant data. We will delve into the causality behind each step, emphasizing the critical role of solvent choice, carrier proteins, and appropriate experimental controls.

Foundational Principles: Overcoming the Lipophilicity Barrier

Delivering a lipophilic compound like Ethyl-DGLA to cells in an aqueous environment presents two primary challenges: solubility and physiological relevance.

-

Solubility: Simply adding Ethyl-DGLA to media will result in the formation of an immiscible oil layer or micelles, which can have detergent-like effects and cause cell damage.[5] Therefore, a high-concentration stock solution must first be prepared in a suitable organic solvent.

-

Physiological Delivery: In vivo, fatty acids are transported in the bloodstream bound to albumin. To mimic this, the protocol employs fatty acid-free Bovine Serum Albumin (BSA) as a carrier molecule. This complex enhances solubility in the culture medium and facilitates controlled delivery to the cells.[5][6]

Protocol Part I: Preparation of a High-Concentration Ethyl-DGLA Stock Solution

The initial step is to create a concentrated stock solution that can be stored for long-term use and diluted for subsequent experiments.

Materials & Reagents

-

Ethyl dihomo-gamma-linolenate (CAS: 55968-21-3)

-

Anhydrous (200 proof, absolute) Ethanol (EtOH)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Inert gas (Argon or Nitrogen)

-

Sterile, amber glass vial or cryovial with a PTFE-lined cap

-

Analytical balance and sterile weighing paper

Causality of Solvent Selection

The choice of solvent is critical and must balance solubilizing power with low cellular toxicity.

| Solvent | Solubility of Ethyl-DGLA | Cytotoxicity Considerations | Recommendation |

| Ethanol | 100 mg/mL[4][7] | Generally well-tolerated by most cell lines at final concentrations ≤0.5%.[8][9] | Primary recommendation. Offers excellent solubility with lower toxicity compared to DMSO at effective dilutions. |

| DMSO | 100 mg/mL[4][7] | Can induce cellular stress, differentiation, or toxicity, even at low concentrations (often recommended to stay ≤0.1% - 0.5%).[8][10][11] | A viable alternative if a compound is insoluble in ethanol. Requires rigorous validation of non-toxic concentration for the specific cell line. |

Note on Solvent Purity: Always use anhydrous, high-purity solvents to prevent the introduction of water, which can compromise the solubility of the lipid, and to avoid contaminants that could affect cellular processes.

Step-by-Step Protocol for Stock Solution (100 mM)

-

Preparation: In a sterile biosafety cabinet, carefully weigh out 33.45 mg of Ethyl-DGLA (Formula Weight: 334.5 g/mol ) onto sterile weighing paper.

-

Dissolution: Transfer the Ethyl-DGLA into a sterile amber glass vial. Add 1.0 mL of anhydrous ethanol to achieve a final concentration of 100 mM.

-

Vortexing: Cap the vial tightly and vortex at room temperature until the Ethyl-DGLA is completely dissolved. The solution should be clear and free of any particulates. Gentle warming in a 37°C water bath can aid dissolution if needed.[12]

-

Preventing Oxidation: Briefly flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing tightly with the PTFE-lined cap. This displaces oxygen and protects the polyunsaturated fatty acid from degradation.

-

Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability (stable for ≥4 years when stored properly).

Protocol Part II: Preparation of Ethyl-DGLA:BSA Working Solution

This protocol details the complexation of Ethyl-DGLA to fatty acid-free BSA, which is essential for its effective delivery in cell culture.

Materials & Reagents

-

100 mM Ethyl-DGLA stock solution (from Part I)

-

Fatty Acid-Free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (serum-free)

-

Sterile conical tubes (15 mL or 50 mL)

-

37°C water bath or incubator

-

0.22 µm sterile syringe filter

Step-by-Step Protocol for Working Solution

This protocol is for preparing a 10 mM Ethyl-DGLA:BSA (5:1 molar ratio) intermediate stock, which can then be diluted into the final culture medium.

-